molecular formula C28H42O10 B14758065 6'-O-Acetylpaniculoside II

6'-O-Acetylpaniculoside II

Cat. No.: B14758065
M. Wt: 538.6 g/mol
InChI Key: QMDOXTLVLXTCOY-XHDYRJEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-O-Acetylpaniculoside II is a natural diterpenoid compound found in the herbs of Nouelia insignis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-O-Acetylpaniculoside II involves the glycosylation of a polysaccharide. This process can be custom synthesized to produce high-purity carbohydrates . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of 6’-O-Acetylpaniculoside II is achieved through advanced chemical synthesis techniques. These methods ensure the compound’s high purity and consistency, making it suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: 6’-O-Acetylpaniculoside II undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various derivatives of 6’-O-Acetylpaniculoside II, which can be used for further research and development .

Scientific Research Applications

6’-O-Acetylpaniculoside II has a wide range of scientific research applications, including:

    Chemistry: It is used in complex carbohydrate chemistry due to its unique structure and properties.

    Biology: The compound is studied for its potential biological activities, including its role in various biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.

    Industry: It is used in the development of high-purity carbohydrates for various industrial applications.

Mechanism of Action

The mechanism of action of 6’-O-Acetylpaniculoside II involves its interaction with specific molecular targets and pathways. The compound undergoes glycosylation, which is a chemical reaction between the glycone of a saccharide and an electrophile . This interaction leads to various biochemical effects, including potential antioxidant activities .

Comparison with Similar Compounds

  • Kaur-16-en-18-oic acid, 11,15-dihydroxy-, 6-O-acetyl-β-D-glucopyranosyl ester
  • 6-O-Acetyl-β-D-glucopyranosyl (4α,11β,15β)-11,15-dihydroxykaur-16-en-18-oate
  • Decorene F

Uniqueness: . Its unique structure and properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H42O10

Molecular Weight

538.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C28H42O10/c1-13-15-10-16(30)22-26(3)7-5-8-27(4,18(26)6-9-28(22,11-15)23(13)34)25(35)38-24-21(33)20(32)19(31)17(37-24)12-36-14(2)29/h15-24,30-34H,1,5-12H2,2-4H3/t15-,16+,17-,18+,19-,20+,21-,22+,23-,24+,26-,27-,28-/m1/s1

InChI Key

QMDOXTLVLXTCOY-XHDYRJEISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@]45[C@H]3[C@H](C[C@H](C4)C(=C)[C@H]5O)O)C)C)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C2(CCCC3(C2CCC45C3C(CC(C4)C(=C)C5O)O)C)C)O)O)O

Origin of Product

United States

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